molecular formula C10H14O B2988803 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane CAS No. 2260930-71-8

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane

Cat. No.: B2988803
CAS No.: 2260930-71-8
M. Wt: 150.221
InChI Key: IRXSWBWFYYUYTN-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol It is a bicyclic compound featuring an ethynyl group and a methoxy group attached to a bicyclo[221]heptane framework

Preparation Methods

The synthesis of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Ethynylation: An ethynyl group is introduced to the bicyclo[2.2.1]heptane core through a reaction with an appropriate ethynylating agent under controlled conditions.

Chemical Reactions Analysis

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups, which can significantly influence their chemical properties and applications.

Biological Activity

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10O\text{C}_9\text{H}_{10}\text{O}

This compound features a bicyclic framework with an ethynyl group and a methoxy substituent, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in certain cancer cell lines, indicating potential applications in oncology.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Evaluation

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108085
505060
1002030

Properties

IUPAC Name

1-ethynyl-4-methoxybicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(8-9,11-2)7-5-9/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSWBWFYYUYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260930-71-8
Record name 1-ethynyl-4-methoxybicyclo[2.2.1]heptane
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